molecular formula C29H18Cl2N8O11S3 B12735363 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid CAS No. 93858-27-6

5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid

Cat. No.: B12735363
CAS No.: 93858-27-6
M. Wt: 821.6 g/mol
InChI Key: OMZQIIHBHRKEEK-UHFFFAOYSA-N
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Description

This compound (CAS: 14835-74-6) is a synthetic anthraquinone derivative with a complex structure featuring:

  • Two sulphonic acid groups at positions 1 and 6 of the anthracene core, enhancing water solubility and ionic interactions .
  • A 4,6-dichloro-1,3,5-triazine substituent, a reactive moiety commonly used in herbicides and covalent bonding applications due to its electrophilic chlorine atoms .
  • A molecular formula of C₂₃H₁₁Cl₂N₆Na₃O₁₁S₃ and molar mass of 783.44 g/mol, distinguishing it from simpler anthraquinones .

Properties

CAS No.

93858-27-6

Molecular Formula

C29H18Cl2N8O11S3

Molecular Weight

821.6 g/mol

IUPAC Name

5-amino-8-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]anilino]-9,10-dioxoanthracene-1,6-disulfonic acid

InChI

InChI=1S/C29H18Cl2N8O11S3/c30-27-35-28(31)37-29(36-27)34-14-8-9-16(19(10-14)52(45,46)47)39-38-13-6-4-12(5-7-13)33-17-11-20(53(48,49)50)24(32)23-22(17)26(41)21-15(25(23)40)2-1-3-18(21)51(42,43)44/h1-11,33H,32H2,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,34,35,36,37)

InChI Key

OMZQIIHBHRKEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid involves multiple steps:

    Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-sulphophenylamine to form an azo compound.

    Further Coupling: This azo compound is further coupled with 5-amino-8-hydroxyquinoline to form the final product.

Industrial Production Methods

Industrial production typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite are often used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C19H10Cl2N6Na2O7S2
  • Molecular Weight : 615.35 g/mol
  • CAS Number : 17804-49-8
  • Appearance : Typically appears as a yellow powder.
  • Solubility : Soluble in water due to the presence of sulfonic acid groups.

Dye Chemistry

The compound is primarily used as a dye in various applications due to its vibrant color properties and stability. It is particularly noted for its use in textile dyeing processes where high levels of lightfastness and washfastness are required.

Case Study: Textile Industry

In a study conducted on the dyeing of polyester fabrics, the compound demonstrated excellent dye uptake and retention, outperforming traditional azo dyes in terms of color brightness and durability under washing conditions .

Photochemical Applications

The compound's structure allows it to function effectively as a UV absorber , making it suitable for use in coatings and plastics that require protection from ultraviolet radiation.

Case Study: Coatings

Research has shown that incorporating this compound into polymer matrices significantly enhances UV stability, thereby prolonging the lifespan of coatings applied to surfaces exposed to sunlight .

Environmental Monitoring

Due to its chemical stability and solubility, the compound has been investigated for use in environmental monitoring as a tracer for water quality assessments.

Case Study: Water Quality Assessment

A field study utilized the compound to trace pollutant pathways in aquatic systems, demonstrating its effectiveness as a marker for tracking contamination sources .

Table 2: Regulatory Information

Regulation BodyStatus
EPAListed as hazardous
REACHPre-registration required
OSHARequires safety data sheet

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group allows for strong binding interactions, while the triazine ring provides stability. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties, making it useful in staining and diagnostic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Functional Groups
5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid 1,6-disulpho; 5-amino; azo-linked triazine C₂₃H₁₁Cl₂N₆Na₃O₁₁S₃ 783.44 Triazine, azo, sulphonic acid
8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid 1,7-disulpho; 8-amino; azo-linked triazine Likely C₂₃H₁₁Cl₂N₆Na₃O₁₁S₃ ~783.44 (estimated) Triazine, azo, sulphonic acid
Sodium 5-amino-8-bromo-9,10-dioxo-9,10-dihydroanthracene-1,6-disulfonate 1,6-disulpho; 5-amino; 8-bromo C₁₄H₈BrNNa₂O₈S₂ 513.24 Bromine, sulphonic acid

Key Observations:

  • Positional Isomerism: The compound in is a positional isomer of the target compound, with sulpho groups at 1,7 instead of 1,4.
  • Halogen Substitution : Bromine in replaces the triazine-azo complex, reducing electrophilicity but increasing steric bulk, which may limit reactivity in covalent bonding scenarios .

Functional Group Comparisons

Key Findings:

  • Triazine vs. Diazaphenothiazine: The target’s triazine group enables covalent bonding (e.g., with biomolecules), whereas diazaphenothiazines in rely on planar aromatic systems for intercalation or enzyme inhibition.
  • Azo Group Utility : The azo linkage in the target compound contrasts with the spiro structures in , which lack conjugation pathways, reducing their utility in colorimetric applications.

Q & A

Q. What are the key challenges in synthesizing this compound with high purity, and what stepwise strategies can mitigate side reactions?

The compound’s multi-step synthesis involves reactive groups (triazine, azo, sulfonic acids) prone to side reactions. A recommended approach includes:

  • Sequential coupling of the triazine moiety to the sulfophenyl group using N-acylation under anhydrous conditions .
  • Protecting sulfonic acid groups with tert-butyl esters during azo bond formation to prevent unintended cross-linking .
  • Final purification via reverse-phase HPLC or size-exclusion chromatography to isolate the anthraquinone-coupled product .

Q. Which spectroscopic techniques are most effective for characterizing the azo and triazine linkages?

  • UV-Vis spectroscopy : Confirm azo bond formation (λmax ~450–550 nm) and anthraquinone transitions (λmax ~250–350 nm) .
  • FTIR : Identify triazine C=N stretches (1550–1650 cm⁻¹) and sulfonic acid S=O vibrations (1030–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons and sulfonic acid groups .

Q. How does pH-dependent solubility influence purification and handling in aqueous solutions?

The sulfonic acid groups confer high solubility in alkaline conditions (pH >8) but precipitate below pH 3. Strategies include:

  • Adjusting pH to 5–6 during crystallization to avoid colloidal suspensions .
  • Using ion-exchange resins to remove counterions (e.g., Na⁺) without destabilizing the azo bond .

Q. What are the best practices for ensuring long-term stability of this compound?

  • Store in amber vials under inert gas (argon) to prevent anthraquinone photoreduction .
  • Avoid freeze-thaw cycles; lyophilize in buffered solutions (pH 7–8) with cryoprotectants like trehalose .

Advanced Research Questions

Q. How can DFT/TD-DFT calculations predict electronic absorption spectra for sensor applications?

  • Optimize molecular geometry using B3LYP/6-311+G(d,p) to model the triazine-anthraquinone π-system .
  • Calculate vertical excitations with TD-DFT to match experimental UV-Vis peaks (±10 nm accuracy) .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity for sensor design .

Q. What methodologies study metal-ion coordination and fluorescence modulation?

  • Fluorescence quenching titrations : Titrate Cu²⁺/Fe³⁺ into solutions of the compound and monitor emission at λex = 350 nm .
  • Job’s plot analysis : Determine stoichiometry of metal-ligand complexes (e.g., 1:1 or 2:1) .
  • X-ray absorption spectroscopy (XAS) : Probe coordination geometry at the triazine and sulfonate sites .

Q. How can contradictions between experimental NMR and computational predictions be resolved?

  • Perform relaxation-edited NMR (e.g., TOCSY) to suppress signals from paramagnetic impurities .
  • Compare computed NMR chemical shifts (GIAO method) with experimental data to validate proton assignments .

Q. What role do sulfonic acid groups play in electrochemical properties?

  • Cyclic voltammetry (CV) : Measure redox potentials in buffered electrolytes (e.g., PBS) to assess sulfonate’s electron-withdrawing effects .
  • Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance changes in thin-film electrodes modified with the compound .

Q. How can AI-driven simulations optimize synthesis pathways?

  • Train generative adversarial networks (GANs) on reaction databases to predict optimal solvents/catalysts for triazine coupling .
  • Use Bayesian optimization to iteratively refine reaction conditions (temperature, stoichiometry) for maximum yield .

Q. What approaches elucidate interactions with biological macromolecules (e.g., DNA)?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and DNA duplexes .
  • Molecular docking (AutoDock Vina) : Simulate anthraquinone intercalation into DNA base pairs, validated by CD spectroscopy .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate computational models (e.g., DFT) with experimental data (X-ray crystallography) to resolve structural ambiguities .
  • Advanced Instrumentation : Synchrotron-based techniques (XPS, EXAFS) are recommended for studying metal-complexation at trace concentrations .

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